4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Adenosine A3 receptor Radioligand binding Structure-Activity Relationship

4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic small-molecule thiazole derivative belonging to the class of N-(5-phenyl-1,3-thiazol-2-yl) benzamides. Its core scaffold – a 1,3-thiazole ring substituted at the 4-position by a 4-methylphenyl group and at the 5-position by a phenyl ring, and linked via an amide bond to a 4-chlorobenzoyl moiety – is recognized as a privileged structure for adenosine receptor (AR) modulation.

Molecular Formula C23H17ClN2OS
Molecular Weight 404.9g/mol
CAS No. 317853-87-5
Cat. No. B420453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
CAS317853-87-5
Molecular FormulaC23H17ClN2OS
Molecular Weight404.9g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H17ClN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
InChIKeySDJLSPVEYMJEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 317853-87-5): Scientific Sourcing and Procurement-Relevant Profile


4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic small-molecule thiazole derivative belonging to the class of N-(5-phenyl-1,3-thiazol-2-yl) benzamides. Its core scaffold – a 1,3-thiazole ring substituted at the 4-position by a 4-methylphenyl group and at the 5-position by a phenyl ring, and linked via an amide bond to a 4-chlorobenzoyl moiety – is recognized as a privileged structure for adenosine receptor (AR) modulation. Radioligand binding data show that this specific compound displaces [125I]-AB-MECA from human adenosine A3 receptors with a Ki of 79 nM [1]. The compound is also within the generic scope of patented 1,3-thiazol-2-yl substituted benzamides targeting the P2X3 receptor for neurogenic disorders [2]. For procurement decisions, the compound’s value stems from its defined substitution pattern, which is not interchangeable with other benzamide variants within the series.

Why In-Class Thiazolyl Benzamide Analogs Cannot Simply Replace 4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide


In the thiazolyl benzamide series, subtle modifications to the benzamide ring’s para-substituent profoundly alter adenosine receptor binding profiles. The 2001 structure–activity relationship (SAR) study by van Muijlwijk-Koezen et al. explicitly demonstrated that both steric and electronic factors at the para-position of the benzamide ring dictate affinity and selectivity for the A1 and A3 adenosine receptor subtypes [1]. For instance, a 4-methoxy substituent yielded an A3 Ki of 82 nM, while a 4-hydroxy substituent favored the A1 receptor. The target compound’s 4-chloro substituent occupies an intermediate electronic and steric space, producing an A3 Ki of 79 nM [2] – a value that cannot be assumed for the 2‑chloro positional isomer, the 4‑methyl analogue, or the unsubstituted benzamide. Because in-class compounds differ in substitution patterns that govern receptor interaction fingerprints, generic substitution without empirical binding verification risks losing the specific pharmacological profile required for assay development or lead optimization.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide


Adenosine A3 Receptor Affinity: Target Compound vs. 4‑Methoxy Analog (Cross-Study, Scaffold-Matched)

The target compound binds human adenosine A3 receptors with a Ki of 79 nM [1]. In a closely related thiazole-based scaffold, the 4‑methoxy benzamide analogue (LUF5417, compound 8e) exhibited a Ki of 82 nM at the same receptor [2]. Although a direct head-to-head assay is unavailable, the data originate from comparable radioligand displacement systems and indicate that the 4‑chloro substituent achieves affinity parity with the 4‑methoxy group, while providing distinct electronic lipophilicity (σp = 0.23 for Cl vs. −0.27 for OMe) that can be exploited for selectivity tuning.

Adenosine A3 receptor Radioligand binding Structure-Activity Relationship

Para-Substitution Steric Restriction: 4‑Chloro vs. 2‑Chloro Positional Isomer (Class-Level Inference)

SAR analysis of the thiazole/thiadiazole benzamide series revealed a steric restriction at the para-position of the benzamide ring that is critical for adenosine A1 and A3 receptor binding [1]. Substituting chlorine at the ortho (2‑) position instead of the para (4‑) position introduces a steric clash with the receptor pocket, as ortho-substituents project into a region intolerant of bulk. The target compound, bearing a 4‑chloro substituent, respects this steric constraint, whereas the 2‑chloro isomer (CAS 330675-61-1) is expected to display markedly reduced affinity or altered selectivity.

Positional isomer Steric restriction Adenosine receptor selectivity

Electronic Modulation of A3 Affinity: 4‑Chloro vs. 4‑Nitro and 4‑Methyl Analogues (Class-Level Inference)

The electronic nature of the para-substituent on the benzamide ring governs adenosine A3 receptor binding [1]. Hammett σp constants differentiate substituents: 4‑Cl (σp = +0.23, moderate electron-withdrawing), 4‑NO2 (σp = +0.78, strongly electron-withdrawing), 4‑CH3 (σp = −0.17, weakly electron-donating). In the thiazole/thiadiazole series, 4‑nitrobenzamide analogues retained adenosine affinities comparable to the unsubstituted compound, while 4‑methoxy (σp = −0.27) achieved the highest A3 affinity. The 4‑chloro derivative occupies an intermediate electronic profile that may balance A3 affinity and selectivity against off‑target receptors.

Electronic effects Hammett sigma constants Adenosine A3 selectivity

Industrial Relevance and Intellectual Property Differentiation (Supporting Evidence)

The 4‑chloro‑N‑[4‑(4‑methylphenyl)‑5‑phenyl‑1,3‑thiazol‑2‑yl]benzamide scaffold falls within the generic Markush structure of EP 3 587 417 A1, which claims 1,3‑thiazol‑2‑yl substituted benzamides as P2X3 receptor inhibitors for neurogenic disorders [1]. While the patent does not disclose specific biological data for this exact compound, its structural inclusion signals industrial interest in the scaffold as a starting point for P2X3‑targeted therapeutics, distinct from the adenosine‑receptor‑focused use of the compound in academic research.

P2X3 receptor Neurogenic disorder Patent landscape

High-Value Application Scenarios for 4-Chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide


Adenosine A3 Receptor Antagonist Tool Compound for GPCR Screening

With a confirmed Ki of 79 nM at the human adenosine A3 receptor [1], the compound serves as a validated tool for radioligand displacement assays in GPCR drug discovery. Its 4‑chloro substitution provides a distinct electronic profile (σp = +0.23) compared to the frequently used 4‑methoxy probe, enabling orthogonal SAR exploration in A3 antagonist optimization campaigns [2].

Selectivity Profiling Between Adenosine A1 and A3 Receptors

SAR studies indicate that para-substituent electronic properties modulate the A1/A3 selectivity balance [1]. The 4‑chloro compound’s moderate electron-withdrawing character positions it as a candidate for selectivity profiling panels, where it can be compared head-to-head with 4‑methoxy (high A3 affinity) and 4‑hydroxy (A1‑preferring) analogues to map receptor subtype engagement.

Positional Isomer Control in Medicinal Chemistry Libraries

The documented steric restriction at the para-position of the benzamide ring [1] makes the 4‑chloro isomer an essential positive control when screening ortho‑substituted (2‑chloro) library members. Using the target compound as a reference standard helps medicinal chemists confirm that observed activity losses in ortho‑substituted analogues are due to steric clashes rather than assay artifacts.

Dual-Application Probe for Adenosine and P2X3 Receptor Research

The compound’s structural inclusion in the EP 3 587 417 A1 patent for P2X3 inhibitors [3] creates a unique opportunity to investigate ligand cross-reactivity between adenosine and purinergic P2X3 receptors, a poorly explored area with potential relevance to neurogenic pain and inflammation.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.